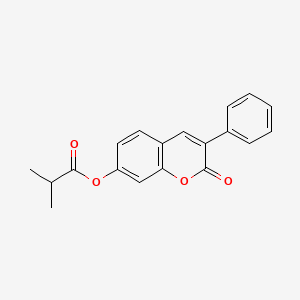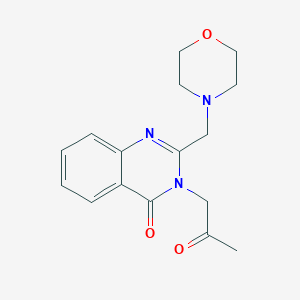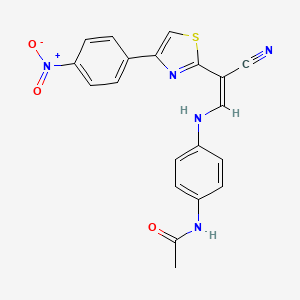![molecular formula C13H10N2O3 B2417113 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 16398-30-4](/img/structure/B2417113.png)
2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several synthetic protocols have been developed to construct DBO and DBO derivatives . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .Molecular Structure Analysis
The 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine molecule contains a total of 30 bonds. There are 20 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The synthesis of DBO derivatives involves various chemical reactions, including copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H10N2O3 . The average mass is 242.230 Da and the monoisotopic mass is 242.069138 Da .Mechanism of Action
Target of Action
Dibenzo[b,f][1,4]oxazepine derivatives, a class to which this compound belongs, have been associated with a variety of pharmacological activities . They have been found in compounds acting as antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .
Mode of Action
The mode of action of similar dibenzo[b,f][1,4]oxazepine derivatives often involves interactions with their respective targets, leading to changes in cellular processes .
Biochemical Pathways
Similar dibenzo[b,f][1,4]oxazepine derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar dibenzo[b,f][1,4]oxazepine derivatives have been found to induce a variety of effects, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine . For instance, the thermal stability and thermal decomposition behavior of similar compounds have been studied, revealing that the pyrolysis reaction occurs to produce certain products, with the products obtained independent of temperature .
Advantages and Limitations for Lab Experiments
The advantages of using 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine in lab experiments include its potential as a chemotherapeutic agent and its ability to induce apoptosis in cancer cells. It is also relatively easy to synthesize and purify. However, there are limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration method.
Future Directions
There are several future directions for the study of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine. One direction is to investigate its potential as a chemotherapeutic agent further. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to determine the optimal dosage and administration method for the compound. Finally, the development of new derivatives of this compound may lead to the discovery of even more potent compounds with novel therapeutic applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown potential in various scientific research applications. Its synthesis method is relatively straightforward, and it has been investigated for its antitumor, antifungal, and antibacterial activities, as well as its antidepressant and anxiolytic effects. Although its mechanism of action is not fully understood, it has been shown to induce apoptosis in cancer cells. Further research is needed to determine its optimal dosage and administration method and to investigate its potential as an immunomodulatory agent. The development of new derivatives may lead to the discovery of even more potent compounds with novel therapeutic applications.
Synthesis Methods
The synthesis method of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine involves the reaction of 2-nitrobenzaldehyde with 2-aminophenol in the presence of a catalyst. The reaction takes place under reflux conditions and produces a yellow crystalline solid. The compound can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine has shown potential in various scientific research applications. It has been studied for its antitumor, antifungal, and antibacterial activities. It has also been investigated for its antidepressant and anxiolytic effects. The compound has shown promising results in inhibiting the growth of cancer cells and has been suggested as a potential chemotherapeutic agent.
properties
IUPAC Name |
8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQJZJURLIBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)

![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)

![2-{4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2417052.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)